Welcome to the BenchChem Online Store!
molecular formula C10H10N2OS B7853064 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

Cat. No. B7853064
M. Wt: 206.27 g/mol
InChI Key: JQZFGDHPUCKBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06485746B1

Procedure details

A mixture of 5-(2-thienyl)isoxazole (4.3 kg) and dimethylformamide dimethylacetal (6.1 kg; Lancaster) in toluene (12 L; Barton) is heated at reflux. As methanol forms it is removed by distillation. Solid forms from the reaction mixture. The reaction mixture is cooled and diluted with methyl-t-butyl ether (8 L; Van Waters). The precipitate is collected by filtration and washed with methyl-t-butyl ether (4 L). The solid is slurried with acetone (10 L; Batron) and hexanes (10 L; Mallinckrodt), then filtered and washed with hexanes (4 L). After drying in vacuo there is obtained 5.124 kg of α-[(dimethylamino)methylene]-β-oxo-2-thiophenepropane-nitrile (87% yield).
Quantity
4.3 kg
Type
reactant
Reaction Step One
Quantity
6.1 kg
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[CH:8][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15].CO>C1(C)C=CC=CC=1>[CH3:16][N:14]([CH:13]=[C:7]([C:6](=[O:10])[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[C:8]#[N:9])[CH3:15]

Inputs

Step One
Name
Quantity
4.3 kg
Type
reactant
Smiles
S1C(=CC=C1)C1=CC=NO1
Name
Quantity
6.1 kg
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
12 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
is removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with methyl-t-butyl ether (8 L; Van Waters)
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with methyl-t-butyl ether (4 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexanes (4 L)
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C#N)C(C=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.124 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.